

alpha-L-fructopyranose CAS number and identifiers

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Compound of Interest

Compound Name: *alpha-L-fructopyranose*

Cat. No.: *B12661541*

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An In-depth Technical Guide to α -L-Fructopyranose

Abstract

This technical guide provides a comprehensive overview of **alpha-L-fructopyranose**, the cyclic pyranose form of L-fructose. While its enantiomer, D-fructose, is a ubiquitous natural sugar and a central component of cellular metabolism, L-fructose and its derivatives are rare in nature and are not readily metabolized by most organisms. This unique property makes α -L-fructopyranose a molecule of significant interest for researchers, particularly in the fields of food science and drug development, primarily as a potential non-caloric sweetener. This document details its core chemical identifiers, physicochemical properties, structural features, synthesis methodologies, and analytical procedures. Furthermore, it explores the biological significance and potential applications stemming from its metabolic inertia, while also outlining essential safety and handling protocols for laboratory settings.

Introduction

Carbohydrates are fundamental to life, but their biological utility is often dictated by subtle variations in stereochemistry. The hexose sugar fructose exists in several isomeric forms, including furanose (a five-membered ring) and pyranose (a six-membered ring) structures. Each of these cyclic forms can exist as either alpha (α) or beta (β) anomers, which differ in the orientation of the hydroxyl group at the anomeric carbon (C2 for fructose).[\[1\]](#)

This guide focuses specifically on α -L-fructopyranose, the enantiomer of the naturally occurring α -D-fructopyranose.^{[2][3]} The 'L' designation indicates its stereochemical configuration is a mirror image of the 'D' form, a critical distinction that renders it unrecognizable by the enzymatic machinery of human metabolism.^{[1][4]} This inherent resistance to metabolic breakdown is the primary driver of its scientific and commercial interest. By providing a detailed examination of its chemical and biological profile, this guide serves as a critical resource for scientists exploring its potential in creating novel food ingredients and therapeutic agents.

Core Identifiers and Chemical Properties

Accurate identification is paramount in scientific research and development. The following tables summarize the key identifiers and computed physicochemical properties for α -L-fructopyranose, compiled from authoritative chemical databases.

Table 1: Key Identifiers for α -L-Fructopyranose

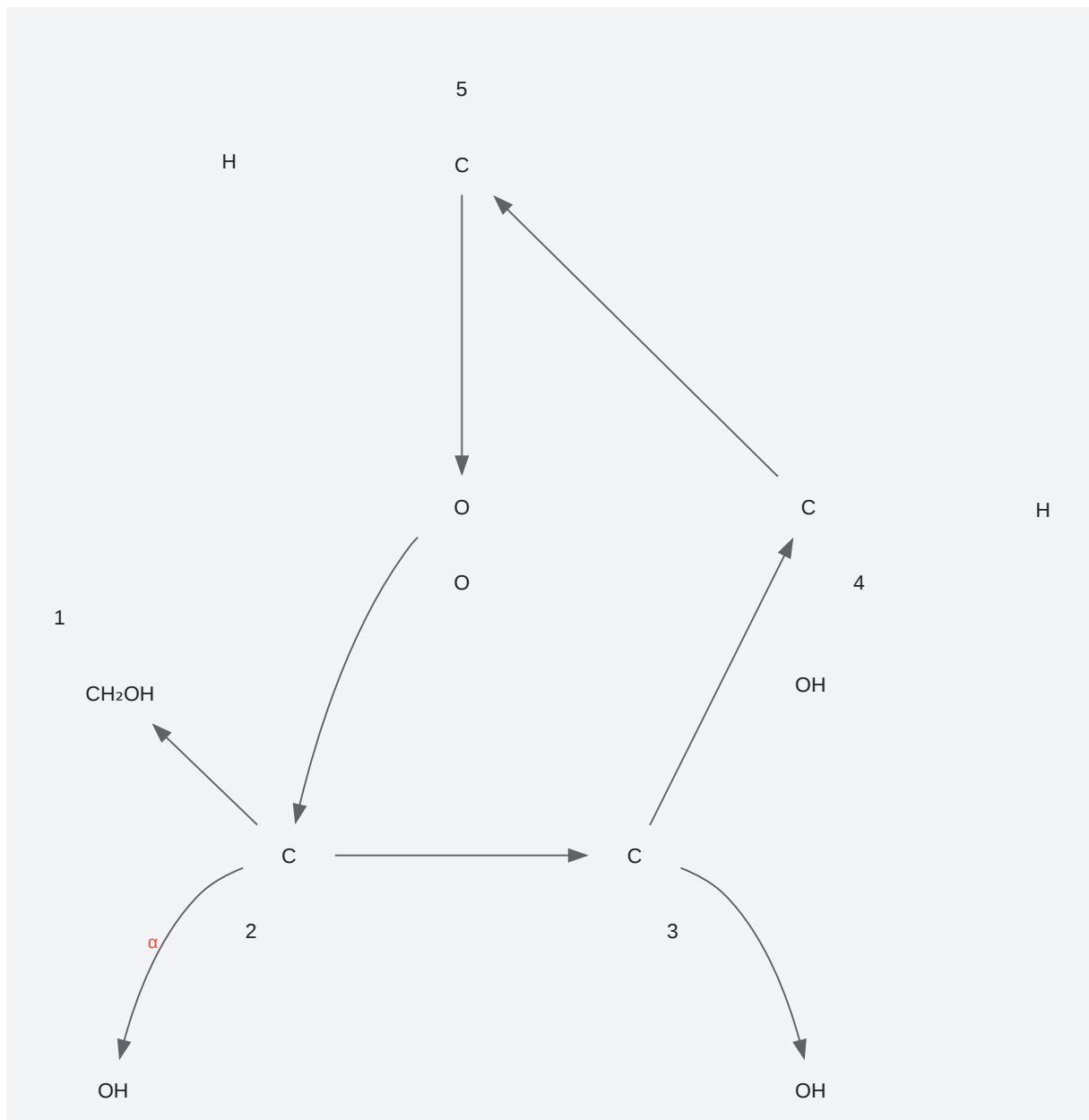
Identifier	Value	Source
CAS Number	41847-69-2	[2][5]
PubChem CID	10154314	[2]
IUPAC Name	(2R,3R,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol	[2]
Molecular Formula	C ₆ H ₁₂ O ₆	[2][5]
InChI	InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m0/s1	[2][5]
InChIKey	LKDRXBCSQODPY-UNTFVMJOSA-N	[2][5]
SMILES	C1(CO)O)O)O	[2][5]
ChEBI ID	CHEBI:37728	[2]
UNII	JXT685586B	[2][5]

Table 2: Physicochemical Properties of α -L-Fructopyranose

Property	Value	Source
Molecular Weight	180.16 g/mol	[2] [5]
Exact Mass	180.06338810 Da	[2]
Topological Polar Surface Area	110 Å ²	[2]
Heavy Atom Count	12	[2]
Hydrogen Bond Donor Count	5	[2]
Hydrogen Bond Acceptor Count	6	[2]
Rotatable Bond Count	1	[2]

Structural Elucidation

In its pyranose form, the fructose molecule adopts a six-membered ring structure analogous to pyran. For L-fructose, the α -anomer is defined by the anomeric hydroxyl group at the C2 position being oriented below the plane of the ring when the carbons are numbered in a counter-clockwise direction.[\[6\]](#) This is typically represented in a Haworth projection or, more accurately, a chair conformation, which reflects the true non-planar geometry of the ring.

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Caption: Chair conformation of α -L-fructopyranose.

Synthesis and Manufacturing

While not naturally abundant, L-fructose can be efficiently synthesized in the laboratory. A key, cost-effective industrial precursor is L-sorbose, which differs from L-fructose only in the stereochemical configuration of the hydroxyl groups at the C-3 and C-4 positions.^[4] The synthesis, therefore, hinges on the targeted inversion of these two chiral centers.

Synthetic Workflow from L-Sorbose

The process involves protecting other reactive hydroxyl groups, activating the C-3 and C-4 hydroxyls with a good leaving group (like tosyl or mesyl), and then performing a nucleophilic substitution to invert the stereochemistry.^[4]



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Caption: Simplified workflow for the synthesis of L-fructose from L-sorbose.

Example Experimental Protocol: Synthesis via Inversion

The following protocol is a conceptualized representation based on established chemical principles for carbohydrate modification described in the literature.^[4]

Objective: To synthesize L-fructose by inverting the C3 and C4 hydroxyl groups of L-sorbose.

Materials:

- L-Sorbose
- Acetone and a suitable catalyst (e.g., SnCl_2) for protection
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (solvent and base)
- Sodium hydroxide (NaOH)

- Dilute strong acid (e.g., HCl) for deprotection
- Appropriate solvents for extraction and crystallization (e.g., ethanol, methanol)

Methodology:

- Protection: React L-sorbose with acetone in the presence of a catalyst to form a di-O-isopropylidene- α -L-sorbofuranose intermediate. This protects the hydroxyl groups at C1, C2, C4, and C6, leaving the C3 hydroxyl accessible for reaction.^[4]
- Activation: Dissolve the protected intermediate in pyridine and cool the solution. Slowly add p-toluenesulfonyl chloride to selectively tosylate the exposed hydroxyl group, converting it into a good leaving group.
- Epoxidation and Inversion: Treat the tosylated compound with a base like sodium hydroxide. This will induce an intramolecular nucleophilic attack, leading to the formation of an epoxide intermediate and subsequently, through attack and ring-opening, cause the inversion of the stereocenters.
- Deprotection: Remove the isopropylidene protecting groups by hydrolysis with a dilute acid solution. This step regenerates the free hydroxyl groups.
- Purification: The resulting crude L-fructose mixture can be purified. This is typically achieved through recrystallization from a solvent like methanol or by using column chromatography to isolate the desired product.
- Characterization: Confirm the identity and purity of the final product using analytical techniques as described in the following section.

Analytical Methodologies

The characterization and quantification of α -L-fructopyranose require precise analytical techniques capable of distinguishing between different isomers.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are invaluable for structural elucidation. The chemical shifts and coupling constants of the protons and carbons

are unique to the specific anomeric and stereochemical configuration of the sugar, allowing for unambiguous identification.

- **Mass Spectrometry (MS):** MS is used to confirm the molecular weight of the compound (180.16 g/mol). When coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for separating and identifying sugars in complex mixtures.
- **High-Performance Liquid Chromatography (HPLC):** HPLC with a specialized carbohydrate analysis column (e.g., an amino-based column) and a Refractive Index (RI) detector is the standard method for separating and quantifying monosaccharides.

Standard Protocol: HPLC Analysis of Monosaccharides

Objective: To separate and quantify α -L-fructopyranose in a sample mixture.

Instrumentation & Reagents:

- HPLC system with a quaternary pump and autosampler.
- Refractive Index (RI) Detector.
- Carbohydrate analysis column (e.g., Zorbax Carbohydrate Analysis Column).
- Mobile Phase: Acetonitrile and deionized water (e.g., 75:25 v/v).
- Standard: High-purity α -L-fructopyranose.

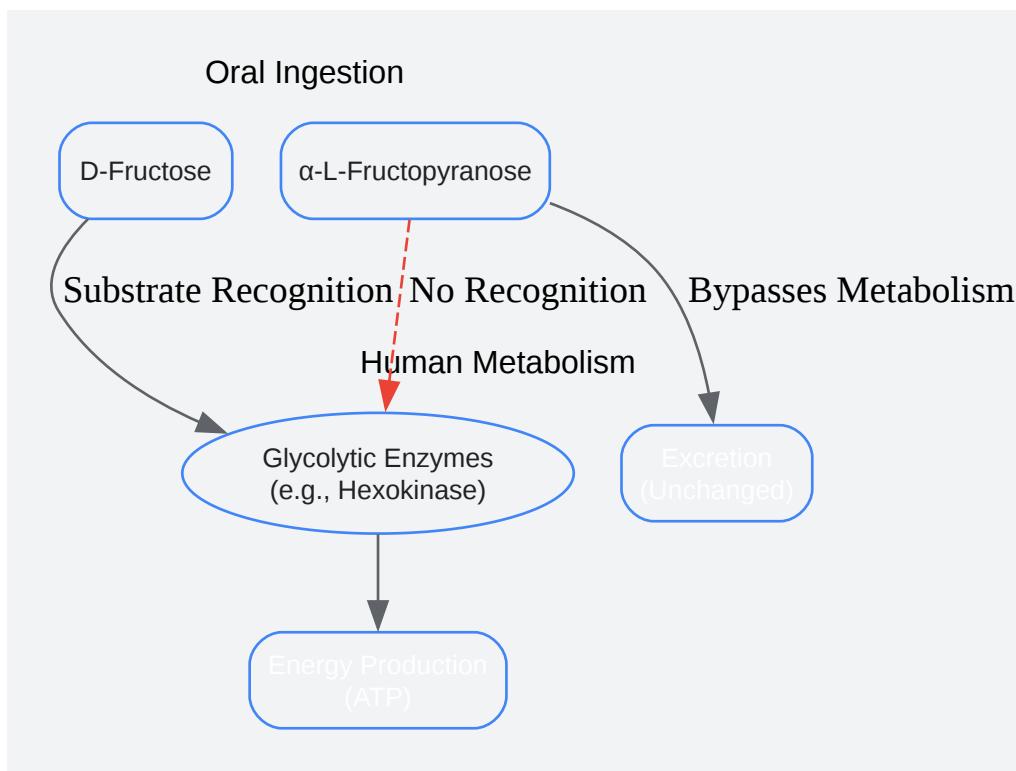
Procedure:

- **Standard Preparation:** Prepare a series of standard solutions of α -L-fructopyranose of known concentrations in the mobile phase.
- **Sample Preparation:** Dissolve the sample to be analyzed in the mobile phase and filter through a 0.45 μ m syringe filter to remove particulates.
- **Chromatographic Conditions:**

- Set the column temperature (e.g., 30 °C).
- Set the mobile phase flow rate (e.g., 1.0 mL/min).
- Allow the RI detector to warm up and stabilize.
- Analysis: Inject the standard solutions to generate a calibration curve. Subsequently, inject the prepared sample.
- Data Interpretation: Identify the α -L-fructopyranose peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount using the calibration curve.

Biological Significance and Applications in Drug Development

The primary biological significance of α -L-fructopyranose is its lack of metabolic activity in humans. While D-glucose and D-fructose are primary energy sources, their L-enantiomers are not substrates for the glycolytic enzymes.[4][7]



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Caption: Conceptual diagram of the differential metabolic fate of D- and L-fructose.

Key Applications:

- Non-Caloric Sweetener: The most prominent application is as a sugar substitute. It reportedly has the same sweetness profile as D-fructose but provides no caloric value, making it an attractive ingredient for dietetic foods and beverages.[4]
- Non-Cariogenic Agent: As it is not readily metabolized by oral bacteria like *Streptococcus mutans*, it does not contribute to acid production in the mouth, which is the primary cause of dental caries. This makes it a "tooth-friendly" sweetener.[8]
- Drug Development Scaffold: The chiral backbone of L-sugars can be used as a starting point or scaffold for the synthesis of novel chiral drugs. Their unnatural configuration can enhance stability against enzymatic degradation, potentially prolonging the half-life of a drug.
- Diagnostic Tools: Isotopically labeled L-sugars can be used as probes to study intestinal permeability and other physiological functions, as they are absorbed but not metabolized.

Safety and Handling

α -L-Fructopyranose is generally considered a non-hazardous substance, similar to other simple sugars. However, standard laboratory safety practices should always be observed when handling it in its pure, powdered form.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.[9]
- Inhalation: Avoid inhaling the fine powder by handling it in a well-ventilated area or under a fume hood. In case of significant dust, respiratory protection may be required.[10]
- Storage: Store in a tightly sealed container in a cool, dry place to prevent moisture absorption.[11]
- Spills: For minor spills, sweep up the solid material carefully to avoid creating dust and place it in a suitable container for disposal.[11]

- Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. It does not typically require special disposal procedures beyond those for standard laboratory chemicals.[\[10\]](#)

Conclusion

alpha-L-Fructopyranose stands as a compelling example of how minor stereochemical changes can lead to profound differences in biological activity. Its identity as a non-metabolizable, non-cariogenic sweetener provides a strong foundation for its use in the food industry. For researchers in drug development, its unique L-configuration offers a robust and enzymatically stable scaffold for creating novel therapeutics. With well-established synthetic routes and clear analytical methods for its characterization, α -L-fructopyranose is a readily accessible tool for innovation. As research continues to uncover the potential of "unnatural" monosaccharides, the importance and application of α -L-fructopyranose are poised to grow.

References

- Structure of α -L-(+)-Fructopyranose. (2025). Chemistry Stack Exchange. [\[Link\]](#)
- PubChem. (n.d.). **alpha-L-fructopyranose**. National Center for Biotechnology Information.
- precisionFDA. (n.d.). **.ALPHA.-L-FRUCTOPYRANOSE**. U.S. Food and Drug Administration.
- Vedantu. (n.d.). Please explain how we can differentiate beta and alpha D fructopyranose.
- National Institute of Standards and Technology. (n.d.). Fructopyranose. NIST Chemistry WebBook.
- European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). (n.d.). **alpha-L-fructopyranose** (CHEBI:37728).
- Szarek, W. A. (1986). U.S. Patent No. 4,623,721. Google Patents.
- LookChem. (n.d.). **a-D-Fructopyranose (9CI)**.
- PubChem. (n.d.). **alpha-L-fructofuranose**. National Center for Biotechnology Information.
- PubChem. (n.d.). **alpha-D-Fructopyranose**. National Center for Biotechnology Information.
- The Science Behind Sweetness: Exploring Alpha-D-Glucopyranose's Chemical Nature. (n.d.).
- Ziesenitz, S. C., Siebert, G., Imfeld, T., & Isler, H. (1989). Cariological assessment of leucrose [D-glucopyranosyl-alpha(1---5)-D-fructopyranose] as a sugar substitute. *Caries Research*, 23(5), 351–357. [\[Link\]](#)
- Wikipedia. (n.d.). **Glucose**.
- PubChem. (n.d.). **Beta-D-Fructopyranose**. National Center for Biotechnology Information.

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Sources

- 1. Please explain how we can differentiate beta and alpha-Dfructopyranose class 12 chemistry CBSE [vedantu.com]
- 2. alpha-L-fructopyranose | C6H12O6 | CID 10154314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-D-Fructopyranose | C6H12O6 | CID 440545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]
- 5. GSRS [precision.fda.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Glucose - Wikipedia [en.wikipedia.org]
- 8. Cariological assessment of leucrose [D-glucopyranosyl-alpha(1---5)-D-fructopyranose] as a sugar substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
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